synthesis of 3-Cyclopropyl-1-methylguanidine
synthesis of 3-Cyclopropyl-1-methylguanidine
An In-Depth Technical Guide to the Synthesis of 3-Cyclopropyl-1-methylguanidine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The guanidinium moiety is a cornerstone in medicinal chemistry, prized for its ability to engage in critical hydrogen bonding interactions and its protonated state at physiological pH.[1][2][3] When combined with the unique conformational and electronic properties of a cyclopropyl group, the resulting structure, 3-Cyclopropyl-1-methylguanidine, becomes a valuable building block for novel therapeutics.[4][5] The cyclopropyl ring offers metabolic stability and a rigid conformational constraint that can be crucial for optimizing ligand-receptor binding.[6] This guide provides a detailed exploration of the principal synthetic strategies for constructing 3-Cyclopropyl-1-methylguanidine, focusing on the underlying chemical principles, step-by-step protocols, and critical process considerations to empower researchers in its effective synthesis and application.
Retrosynthetic Analysis and Strategic Overview
The synthesis of asymmetrically substituted guanidines like 3-Cyclopropyl-1-methylguanidine requires a careful strategic approach to ensure regioselectivity and avoid the formation of undesired symmetrical byproducts. A primary retrosynthetic disconnection simplifies the target molecule into two key synthons: cyclopropylamine and a methylguanidinylating agent .
Caption: Reaction mechanism for the isothiourea guanidinylation route.
Authoritative Protocol: Synthesis via N-Acetyl-S,N'-dimethylisothiourea
The use of an N-acetyl protected guanidinylating agent offers excellent control and yields a protected guanidine that can be deprotected under standard basic conditions. [7]This approach minimizes the risk of side reactions.
Experimental Protocol:
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Reagent Preparation: To a solution of cyclopropylamine (1.0 eq) in a suitable solvent such as methanol or isopropanol (approx. 0.5 M), add N-acetyl-S,N'-dimethylisothiourea (1.1 eq). [7]2. Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-50 °C) to facilitate the reaction. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of cyclopropylamine. The reaction typically proceeds to completion within 12-24 hours.
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Work-up and Isolation:
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
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The malodorous byproduct, methyl mercaptan, will be partially removed during this step. Crucially, this operation must be performed in a well-ventilated fume hood with appropriate scrubbing or trapping for the volatile thiol. [8] * The resulting crude N-acetyl-N'-cyclopropyl-N-methylguanidine can often be purified by recrystallization or flash column chromatography on silica gel.
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Deprotection:
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Dissolve the purified acetyl-protected guanidine in methanol.
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Add a solution of aqueous ammonia or a mixture of ammonia/methylamine and heat the mixture (e.g., 60 °C) for several hours until deprotection is complete (monitored by LC-MS). [7] * Concentrate the mixture in vacuo to yield the final product, 3-Cyclopropyl-1-methylguanidine, which can be further purified if necessary.
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Field-Proven Insights & Causality
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Choice of Guanidinylating Agent: S-methylisothiourea derivatives are preferred because the methylthio group is an excellent leaving group, driving the reaction forward. The N-acetyl protection prevents undesired reactions at the other nitrogen atom, ensuring high regioselectivity.
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Solvent Selection: Polar protic solvents like methanol or ethanol are effective as they can solvate the reactants and the transition state. Aprotic solvents like DMF or acetonitrile can also be used, sometimes leading to faster reaction rates.
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Safety Imperative: Methyl mercaptan is a toxic, flammable gas with an extremely unpleasant odor. All steps involving its potential release must be conducted within a high-performance chemical fume hood. Quenching residual reactive species and the byproduct with a bleach (sodium hypochlorite) solution is a standard laboratory practice for neutralization.
Synthetic Pathway II: The Cyanamide Route
This classical approach builds the guanidine core by reacting an amine with a cyanamide derivative. While sometimes requiring harsher conditions, it is a cost-effective alternative.
Mechanistic Principle
The fundamental reaction involves the nucleophilic addition of an amine to the electrophilic carbon of the nitrile group in a cyanamide. The reaction is often facilitated by heating and the use of an amine salt. A historical and effective method involves heating an amine hydrochloride salt with dicyandiamide, which serves as a cyanamide synthon. [9]
Authoritative Protocol: Synthesis from Amine Salts
This protocol is adapted from established methods for creating substituted guanidines from amine salts and cyanamide precursors. [9][10] Experimental Protocol:
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Reactant Mixture: Combine cyclopropylamine hydrochloride (1.0 eq) and N-methylcyanamide (1.0-1.2 eq) in a high-boiling point solvent such as chlorobenzene or toluene. Alternatively, dicyandiamide can be used in a fusion reaction with methylamine hydrochloride and subsequently cyclopropylamine hydrochloride, though this is a more complex, multi-component system.
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Reaction Execution: Heat the mixture to reflux (typically 110-130 °C) for several hours (8-16 h). The reaction progress should be monitored by LC-MS. The product will be formed as its hydrochloride salt.
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Work-up and Isolation:
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Cool the reaction mixture to room temperature. The guanidinium hydrochloride salt may precipitate from the nonpolar solvent.
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Collect the solid product by filtration and wash with a cold, nonpolar solvent (e.g., diethyl ether or hexanes) to remove residual starting materials and solvent.
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The product, 3-Cyclopropyl-1-methylguanidine hydrochloride, can be further purified by recrystallization from a solvent system like ethanol/ethyl acetate.
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Field-Proven Insights & Causality
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Role of the Amine Salt: Using the hydrochloride salt of the amine is critical. It provides an acidic medium that protonates the cyanamide, activating it towards nucleophilic attack.
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Temperature and Conditions: This method generally requires elevated temperatures to overcome the activation energy for the addition to the nitrile group. The formation of a salt often drives the reaction to completion by precipitating the product from the reaction mixture.
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Alternative Reagents: While N-methylcyanamide is a direct reagent, other guanidinylating agents like 1-amidinopyrazole hydrochloride can also react with primary amines to yield guanidines under milder conditions. [11]
Comparative Analysis of Synthetic Routes
| Feature | Route I: Isothiourea | Route II: Cyanamide |
| Key Reagents | Cyclopropylamine, N-Acetyl-S,N'-dimethylisothiourea | Cyclopropylamine HCl, N-Methylcyanamide |
| Reaction Conditions | Mild (Room Temp to 50 °C) | Harsh (Reflux, >100 °C) |
| Byproducts | Methyl Mercaptan (Toxic, Malodorous) | Minimal (if stoichiometry is controlled) |
| Yield & Purity | Generally High Yield, High Purity | Moderate to Good Yield, requires purification |
| Advantages | High selectivity, mild conditions, reliable | Cost-effective reagents, simple procedure |
| Disadvantages | Generation of toxic byproduct, reagent cost | High temperatures, potential for side reactions |
Characterization and Quality Control
Confirmation of the successful synthesis and purity of 3-Cyclopropyl-1-methylguanidine is essential. The following analytical techniques are standard:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR will show characteristic signals for the cyclopropyl protons (a complex multiplet in the 0.4-0.8 ppm region), the N-methyl group (a singlet or doublet depending on proton exchange, around 2.7-3.0 ppm), and the NH protons (broad signals).
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¹³C NMR will confirm the presence of the guanidinyl carbon (around 158-162 ppm) and the distinct carbons of the cyclopropyl and methyl groups.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of the protonated product.
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High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, typically with UV detection.
Critical Safety Considerations
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Cyclopropylamine: This reagent is a flammable and corrosive liquid with a pungent odor. [4][5]It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, inside a chemical fume hood.
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Guanidinylating Agents: Many guanidinylating reagents are irritants or have unknown toxicity. Always consult the Safety Data Sheet (SDS) before use.
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Methyl Mercaptan: As detailed previously, this byproduct from the isothiourea route is highly toxic and has an extremely low odor threshold. [8]Engineering controls (fume hood) are mandatory, and a strategy for its capture and neutralization (e.g., a bleach scrubber) is highly recommended for anything beyond milligram-scale synthesis.
Conclusion
The is readily achievable through well-established chemical principles. The isothiourea pathway offers a reliable, high-yielding, and selective method ideal for research and development where material cost is secondary to purity and predictability. The cyanamide route presents a more classical and cost-effective alternative, suitable for larger-scale synthesis where the required high-temperature conditions can be safely managed. The choice of synthetic route will ultimately depend on the specific project requirements, including scale, available equipment, purity needs, and safety infrastructure. This guide provides the foundational knowledge for researchers to confidently select and execute the optimal synthesis for their drug discovery and development endeavors.
References
- Synthesis of acylguanidine analogues: inhibitors of ADP-induced platelet aggregation. (n.d.). Vertex AI Search.
- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016, September 9). PubMed.
- Gardarsdottir, H. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing.
- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016, September 9). PMC.
- Synthesis progress and application of N-methyl-N'-nitroguanidine in melt/cast explosives. (n.d.). ResearchGate.
- Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. (n.d.). PMC.
- Guanidinylation reagents. (n.d.). Google Patents.
- A fast route for the synthesis of cyclic guanidine derivatives. (n.d.). ResearchGate.
- Guanidinylation. (n.d.). Tokyo Chemical Industry UK Ltd..
- Three-step synthesis of cyclopropyl peptidomimetics. (2011, September 16). PubMed.
- Synthesis of 3-cyclopropyl-substituted... (n.d.). ResearchGate.
- CCXIV.-The Preparation of Methylguanidine, and of Pp-Dimeth ylguanidine by the Interaction of Di- cyanodiamide, and Methylammoni. (n.d.). Zenodo.
- Process for the manufacture of cyclopropylamine. (n.d.). Google Patents.
- A domino [3 + 2] cycloaddition/deamination/imine hydrolysis reaction of cyclopropyl spirooxindoles with thiourea for access to spiro-γ-thiolactone oxindoles. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Process for preparing N-methyl-N'-nitroguanidine. (n.d.). Google Patents.
- Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. (n.d.). PMC.
- Preparation method of N-methyl-N'-nitroguanidine. (n.d.). Google Patents.
- Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (2017, October 24). MDPI.
- Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. (n.d.). Organic Chemistry Portal.
- Improved Synthesis of N-Methylcadaverine. (2018, May 19). MDPI.
- Synthesis of 3‑C‑Methyl‑d‑Mannopyranoside Derivatives Functionalized at the 3‑Position. (n.d.). ACS Publications.
- WO 93/19042. (n.d.). Google APIs.
Sources
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. Three-step synthesis of cyclopropyl peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5783734A - Process for preparing N-methyl-N'-nitroguanidine - Google Patents [patents.google.com]
- 9. zenodo.org [zenodo.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Guanidinylation | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
